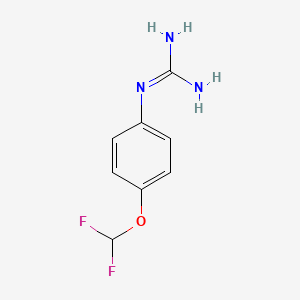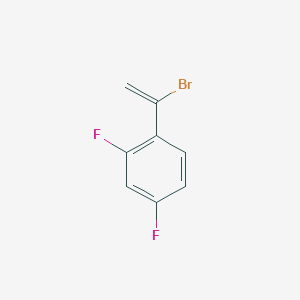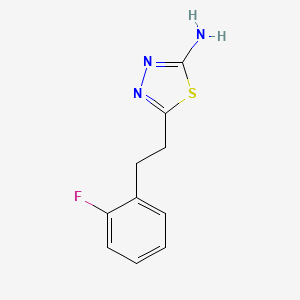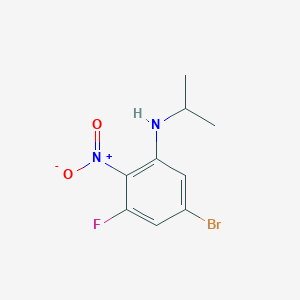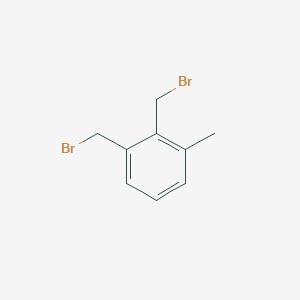
2,3-Bis(bromomethyl)toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(bromomethyl)toluene is an organic compound characterized by the presence of two bromomethyl groups attached to the 2nd and 3rd positions of a toluene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(bromomethyl)toluene typically involves the bromination of 2,3-dimethyltoluene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, where the bromine atoms are introduced at the benzylic positions .
Industrial Production Methods: Industrial production of benzylic bromides, including this compound, often employs similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(bromomethyl)toluene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can yield methyl groups.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Substitution: Products include amines, ethers, and thioethers.
Oxidation: Products include benzaldehyde and benzoic acid.
Reduction: Products include toluene derivatives.
Scientific Research Applications
2,3-Bis(bromomethyl)toluene finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals, dyes, and materials
Mechanism of Action
The mechanism of action of 2,3-Bis(bromomethyl)toluene primarily involves its reactivity at the benzylic positions. The bromomethyl groups are highly reactive, making the compound a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific reactions and applications, often involving nucleophilic substitution or radical mechanisms .
Comparison with Similar Compounds
- 2,4-Bis(bromomethyl)toluene
- 3,5-Bis(bromomethyl)toluene
- 2,6-Bis(bromomethyl)toluene
Comparison: 2,3-Bis(bromomethyl)toluene is unique due to the specific positioning of the bromomethyl groups, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in chemical transformations .
Properties
Molecular Formula |
C9H10Br2 |
|---|---|
Molecular Weight |
277.98 g/mol |
IUPAC Name |
1,2-bis(bromomethyl)-3-methylbenzene |
InChI |
InChI=1S/C9H10Br2/c1-7-3-2-4-8(5-10)9(7)6-11/h2-4H,5-6H2,1H3 |
InChI Key |
MTRKIJFSEQRYBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


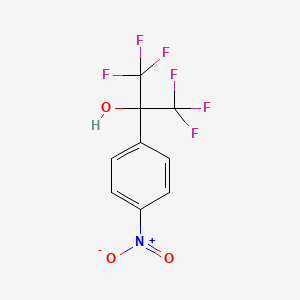
![Methyl 4-[2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanamido]benzoate](/img/structure/B13685197.png)
![[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl](diphenylphosphino)amine](/img/structure/B13685199.png)
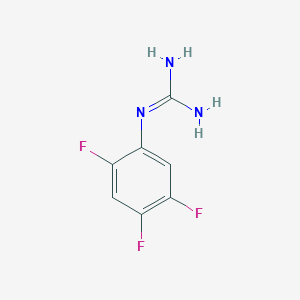
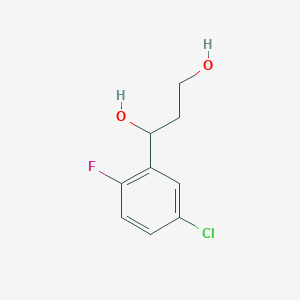
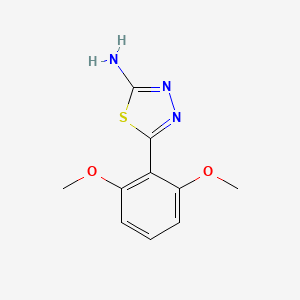
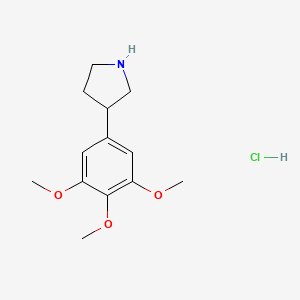
![2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685247.png)
![Ethyl 2-[1-(2-Hydroxy-1-nitroethyl)cyclopropyl]acetate](/img/structure/B13685257.png)

